molecular formula C18H18ClN3O4 B2593693 (E)-4-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)butanehydrazide CAS No. 328541-10-2

(E)-4-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)butanehydrazide

Cat. No.: B2593693
CAS No.: 328541-10-2
M. Wt: 375.81
InChI Key: GHKOJLATUFHKTC-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide is an organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. The compound’s structure includes a phenoxy group substituted with chlorine and methyl groups, as well as a nitrobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide typically involves the following steps:

    Formation of the hydrazide: This can be achieved by reacting butanehydrazide with 4-chloro-2-methylphenol under appropriate conditions.

    Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde to form the final product. This step usually requires a catalyst and specific reaction conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)butanehydrazide: Lacks the nitrobenzylidene moiety.

    N’-(3-nitrobenzylidene)butanehydrazide: Lacks the phenoxy group.

    (E)-4-(4-chloro-2-methylphenoxy)-N’-(benzylidene)butanehydrazide: Lacks the nitro group.

Uniqueness

(E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide is unique due to the presence of both the nitrobenzylidene and phenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-13-10-15(19)7-8-17(13)26-9-3-6-18(23)21-20-12-14-4-2-5-16(11-14)22(24)25/h2,4-5,7-8,10-12H,3,6,9H2,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOJLATUFHKTC-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.